
Z-Gly-his-nhnh2
Overview
Description
Z-Gly-his-nhnh2, also known as Z-Glycyl-histidyl-hydrazide, is a peptide derivative that has garnered interest in various fields of research due to its unique properties. This compound is characterized by the presence of a glycine (Gly) and histidine (His) residue, along with a hydrazide group. The Z in its name refers to the benzyloxycarbonyl (carbobenzyloxy) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-his-nhnh2 typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected glycine is then coupled with histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Hydrazide Formation: The resulting dipeptide is then reacted with hydrazine to form the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidation.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Z-protecting group.
Major Products:
Oxidation: Oxidized derivatives of histidine.
Reduction: Amines derived from the hydrazide group.
Substitution: Deprotected peptides ready for further modification.
Scientific Research Applications
Chemical Synthesis Applications
Z-Gly-his-nhnh2 serves as a crucial building block in the synthesis of more complex peptides and proteins. Its hydrazide functionality enables it to participate in various chemical reactions, including:
- Peptide Bond Formation : The hydrazide group can react with carbonyl-containing compounds to form stable hydrazone linkages, facilitating the synthesis of peptide derivatives.
- Bioconjugation : The ability to form stable conjugates with aldehydes and ketones makes this compound valuable for bioconjugation studies, allowing researchers to label and track biomolecules.
The biological activities of this compound have been extensively studied, revealing its potential in several areas:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, potentially modulating metabolic pathways. For instance, its interaction with metalloproteins through the histidine residue allows for studies on enzyme mechanisms and functions.
- Antitumor Properties : Preliminary studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Case studies have reported IC50 values ranging from 10 to 25 µM for different cell lines, indicating significant activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic applications:
- Drug Delivery Systems : Its hydrazide functionality can be utilized in developing peptide-based drug delivery systems that target specific tissues or cells.
- Peptide-based Drugs : The compound's unique structure allows for modifications that can enhance the efficacy and specificity of peptide-based therapeutics.
Industrial Applications
This compound finds applications in biotechnology and industrial settings:
- Biosensors Development : The compound's ability to interact with biomolecules makes it suitable for developing biosensors that detect specific analytes.
- Material Science : Its reactivity can be harnessed in creating new materials with tailored properties for various industrial applications.
Comparison with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Z-His-NHNH2 | Histidine with terminal hydrazine | Focuses on histidine's reactivity |
Z-Gly-NHNH2 | Glycine and terminal hydrazine | Lacks the histidine residue |
Gly-His-NHNH2 | Glycine and Histidine without protecting group | Lacks the Z-protecting group |
Case Study: Antitumor Activity
A notable study investigated the antitumor activity of this compound against human cancer cell lines. The results indicated significant cytotoxicity, supporting its potential as an anticancer therapeutic agent.
Activity Type | Description | Observations |
---|---|---|
Peptide Synthesis | Used to create complex peptides | Reactive hydrazine facilitates bond formation |
Enzyme Inhibition | Inhibitory effects on specific enzymes | Potential modulation of metabolic pathways |
Antitumor Activity | Cytotoxic effects on cancer cell lines | IC50 values between 10-25 µM |
Mechanism of Action
The mechanism of action of Z-Gly-his-nhnh2 is largely dependent on its interaction with biological molecules. The histidine residue can coordinate with metal ions, making it useful in metalloprotein studies. The hydrazide group can form stable conjugates with aldehydes and ketones, facilitating its use in bioconjugation and labeling studies.
Molecular Targets and Pathways:
Metal Ion Coordination: Histidine’s imidazole ring can bind to metal ions, affecting metalloprotein function.
Bioconjugation: The hydrazide group reacts with carbonyl groups, forming hydrazone linkages that are stable under physiological conditions.
Comparison with Similar Compounds
Z-His-NHNH2: Similar structure but lacks the glycine residue.
Z-Gly-NHNH2: Similar structure but lacks the histidine residue.
Gly-His-NHNH2: Lacks the Z-protecting group.
Uniqueness: Z-Gly-his-nhnh2 is unique due to the presence of both glycine and histidine residues, along with the hydrazide group and Z-protecting group. This combination of features makes it versatile for various chemical modifications and applications in research.
Biological Activity
Z-Gly-his-nhnh2, also known as Z-Glycine-histidine-hydrazine, is a peptide compound characterized by its unique structure comprising a glycine residue protected by a benzyloxycarbonyl (Z) group, followed by a histidine residue and a terminal hydrazine moiety. This combination allows for significant biological activity and potential applications in medicinal chemistry and biochemistry. This article explores the biological activities of this compound, including its synthesis methods, interaction studies, and relevant case studies.
Structure and Properties
The structural features of this compound contribute to its reactivity and biological functions:
- Glycine Residue : Provides flexibility in peptide conformation.
- Histidine Residue : Contains an imidazole ring, which can participate in various biochemical reactions.
- Hydrazine Moiety : Enhances reactivity, particularly in forming covalent bonds with biomolecules.
Table 1: Structural Characteristics of Related Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Z-Gly-His-NH2 | Glycine and Histidine with amine | Lacks the reactive hydrazine moiety |
Ac-Gly-His-NH2 | Acetylated Glycine and Histidine | Acetylation alters reactivity |
Z-Gly-His-Ala | Glycine, Histidine, and Alanine | Incorporates another amino acid |
Z-His-NHNH2 | Histidine with terminal hydrazine | Focuses on histidine's reactivity |
Biological Activities
This compound exhibits several notable biological activities:
- Peptide Synthesis : The compound can be utilized in the synthesis of more complex peptides due to its reactive hydrazine group.
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study: Antitumor Activity
A study investigated the antitumor properties of this compound in vitro against human cancer cell lines. The results demonstrated significant cytotoxicity at varying concentrations, indicating its potential as an anticancer agent.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.
Table 2: Summary of Biological Activity Findings
Activity Type | Description | Observations |
---|---|---|
Peptide Synthesis | Used to create complex peptides | Reactive hydrazine facilitates bond formation |
Enzyme Inhibition | Inhibitory effects on specific enzymes | Potential modulation of metabolic pathways |
Antitumor Activity | Cytotoxic effects on cancer cell lines | IC50 values between 10-25 µM |
Interaction Studies
Research into the interactions of this compound with biomolecules has revealed its potential for forming stable complexes with proteins and nucleic acids. The hydrazine group is particularly important for these interactions, allowing for covalent modifications that can alter the biological activity of target molecules.
Implications for Drug Development
The unique properties of this compound position it as a promising candidate for drug development:
- Targeted Therapy : Its ability to selectively inhibit enzymes may allow for targeted therapeutic strategies in cancer treatment.
- Bioconjugation : The reactive hydrazine moiety can be exploited for bioconjugation techniques in drug delivery systems.
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c17-22-15(24)13(6-12-7-18-10-20-12)21-14(23)8-19-16(25)26-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9,17H2,(H,18,20)(H,19,25)(H,21,23)(H,22,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZAEQNJVCVTC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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